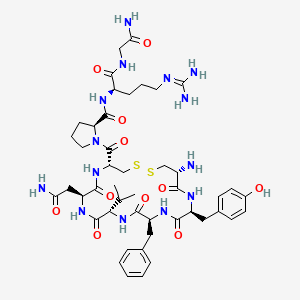

Vdavp

Description

Properties

CAS No. |

52049-52-2 |

|---|---|

Molecular Formula |

C46H66N14O11S2 |

Molecular Weight |

1055.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |

InChI Key |

JITASQOSGITBPR-FMCGBTBPSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Other CAS No. |

52049-52-2 |

sequence |

CYFVNCPRG |

Synonyms |

4-Val-argipressin arginine vasopressin, Val(4)- argipressin, Val(4)- argipressin, Val(4)-, (L-Val-L-Arg)-isomer argipressin, valine(4)- VDAVP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Desmopressin (DDAVP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the human antidiuretic hormone, vasopressin. Engineered for enhanced receptor selectivity and a prolonged duration of action, DDAVP is a cornerstone in the management of central diabetes insipidus and certain bleeding disorders. This guide provides a comprehensive technical overview of its molecular mechanism of action, focusing on its interaction with target receptors, the subsequent signaling cascades, and its physiological effects. This document is intended for an audience with a strong background in pharmacology, cell biology, and drug development.

Core Mechanism of Action: Selective V2 Receptor Agonism

DDAVP exerts its effects primarily as a selective agonist for the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Compared to native vasopressin, which also activates V1a and V1b receptors leading to vasoconstriction and ACTH release respectively, DDAVP exhibits a significantly higher affinity and selectivity for the V2R.[3] This selectivity minimizes the pressor effects associated with vasopressin, enhancing its therapeutic index for antidiuretic and hemostatic applications.[4]

Molecular Interactions and Receptor Activation

The binding of DDAVP to the V2R, located on the basolateral membrane of renal collecting duct principal cells and on endothelial cells, initiates a conformational change in the receptor. This conformational shift facilitates the coupling and activation of the heterotrimeric Gs protein.[5] Upon activation, the Gsα subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] This increase in intracellular cAMP is the central second messenger in the DDAVP signaling pathway.

Physiological Effects and Downstream Signaling

The elevation of intracellular cAMP triggers two primary physiological responses, depending on the target cell type: antidiuresis in the kidney and the release of coagulation factors from the endothelium.

Antidiuretic Effect in the Renal Collecting Duct

In the principal cells of the renal collecting duct, the rise in cAMP activates Protein Kinase A (PKA).[2][6] PKA then phosphorylates several downstream targets, most notably the aquaporin-2 (AQP2) water channel.[2][6] This phosphorylation event is a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[4] The insertion of AQP2 channels into the apical membrane dramatically increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream, thus concentrating the urine and reducing its volume.[4]

Hemostatic Effect in the Endothelium

In vascular endothelial cells, the DDAVP-induced increase in cAMP and subsequent PKA activation stimulates the exocytosis of Weibel-Palade bodies.[5][7] These storage granules contain von Willebrand factor (vWF) and coagulation factor VIII (FVIII).[5][7][8] The release of vWF and FVIII into the circulation enhances platelet adhesion and coagulation, respectively, providing a therapeutic benefit in patients with von Willebrand disease and mild hemophilia A.[8][9]

Quantitative Data

The following tables summarize key quantitative parameters related to the action of DDAVP.

| Parameter | Value | Receptor Subtype | Reference |

| EC50 | 11.4 nM | V1b | [10][11] |

| 23.9 nM | V2 | [10][11] | |

| Ki | 5.84 nM | V1b | [10][11] |

| 65.9 nM | V2 | [10][11] |

Table 1: Receptor Binding and Activation Constants for Desmopressin. EC50 represents the concentration of DDAVP required to elicit a half-maximal response, while Ki indicates the binding affinity of the drug for the receptor.

| Parameter | Dosage | Effect | Reference |

| Urine Osmolality | 0.2 mg and 0.4 mg (oral) | Mean urine osmolality >500 mOsm/kg at 2 hours. | [12] |

| 20 µg (intranasal) | Can increase urine osmolality to >1000 mmol/kg in responsive individuals. | [13] | |

| Factor VIII Release | 0.3 mcg/kg (IV) | 2- to 4-fold increase over baseline. | [9] |

| von Willebrand Factor Release | 0.3 mcg/kg (IV) | 2- to 4-fold increase over baseline. | [9] |

Table 2: Pharmacodynamic Effects of Desmopressin. This table highlights the impact of DDAVP on key physiological parameters.

Experimental Protocols

cAMP Accumulation Assay for V2 Receptor Activation

This protocol describes a method to quantify the DDAVP-induced activation of the V2 receptor by measuring intracellular cAMP accumulation using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).

Materials:

-

HEK293 cells stably expressing the human V2 receptor.

-

DDAVP.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

cAMP standard.

-

TR-FRET cAMP assay kit (containing d2-labeled cAMP and anti-cAMP antibody conjugated to a fluorescent donor).

-

384-well white opaque microplates.

-

Plate reader capable of TR-FRET measurements.

Procedure:

-

Cell Seeding: Seed V2R-expressing HEK293 cells into a 384-well plate and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of DDAVP in assay buffer. Also, prepare a cAMP standard curve.

-

Agonist Stimulation: Remove the culture medium and add the diluted DDAVP solutions to the cells. Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Add the lysis buffer containing the TR-FRET reagents (d2-labeled cAMP and anti-cAMP antibody) to each well. Incubate for 1 hour at room temperature in the dark.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. The amount of cAMP in the samples is inversely proportional to the TR-FRET signal. Determine the EC50 of DDAVP by fitting the data to a four-parameter logistic curve.[10]

Cell Surface Biotinylation for Aquaporin-2 Trafficking

This protocol details a method to assess the DDAVP-induced translocation of aquaporin-2 (AQP2) to the plasma membrane using cell surface biotinylation followed by Western blotting.

Materials:

-

Renal collecting duct cells (e.g., mpkCCD cells).

-

DDAVP.

-

Ice-cold PBS.

-

Sulfo-NHS-SS-Biotin (membrane-impermeable biotinylation reagent).

-

Quenching solution (e.g., PBS with 100 mM glycine).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Anti-AQP2 antibody.

Procedure:

-

Cell Treatment: Culture mpkCCD cells to confluency. Treat the cells with DDAVP for a specified time to induce AQP2 translocation.

-

Biotinylation: Place the cells on ice and wash with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quenching: Wash the cells with quenching solution to stop the biotinylation reaction.

-

Cell Lysis: Lyse the cells with lysis buffer and collect the total cell lysate.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Elution and Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-AQP2 antibody to detect the amount of AQP2 at the cell surface.

-

Analysis: Quantify the band intensity to determine the relative increase in cell surface AQP2 following DDAVP treatment.[1][3][14]

Mandatory Visualizations

Caption: DDAVP signaling pathway for antidiuresis in renal collecting duct cells.

Caption: DDAVP signaling pathway for hemostasis in endothelial cells.

Caption: Experimental workflow for studying AQP2 trafficking.

References

- 1. ukdiss.com [ukdiss.com]

- 2. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell surface biotinylation [protocols.io]

- 4. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. drugs.com [drugs.com]

- 13. DDAVP and urine osmolality in refractory enuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface protein biotinylation [protocols.io]

The Advent of a Potent Vasopressin Analog: A Technical History of Desmopressin

A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and seminal experimental findings of Desmopressin.

Introduction

Desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP) stands as a significant achievement in peptide hormone drug development. A synthetic analog of the endogenous hormone arginine vasopressin (AVP), Desmopressin was meticulously designed to exhibit potent antidiuretic effects while minimizing the pressor (blood pressure-increasing) activities associated with its natural counterpart. This strategic molecular modification led to a therapeutic agent with a superior safety and efficacy profile for a range of clinical applications, from central diabetes insipidus to bleeding disorders. This technical guide delves into the history of its discovery, the intricacies of its chemical synthesis, the experimental protocols that elucidated its function, and the key quantitative data that established its clinical utility.

A Historical Journey: From Vasopressin to a Selective V2 Agonist

The story of Desmopressin begins with the study of vasopressin, a hormone produced in the hypothalamus and released by the posterior pituitary gland. Vasopressin plays a crucial role in regulating water balance and blood pressure through its interaction with vasopressin receptors (V1a, V1b, and V2). The therapeutic use of vasopressin was hampered by its non-selective nature, leading to undesirable cardiovascular side effects.

The quest for a more selective antidiuretic agent led a team of scientists at the Czechoslovak Academy of Sciences in Prague, led by Milan Zaoral, to systematically modify the vasopressin molecule. In 1967, they reported the synthesis of a series of vasopressin analogs, including 1-deamino-8-D-arginine vasopressin[1][2][3]. This novel compound, later named Desmopressin, featured two key structural alterations:

-

Deamination of the N-terminal cysteine: This modification at position 1 protects the molecule from degradation by aminopeptidases, significantly prolonging its biological half-life.

-

Substitution of L-arginine with D-arginine at position 8: This change in stereochemistry dramatically reduces the molecule's affinity for the V1a receptor, which mediates vasoconstriction, while maintaining high affinity for the V2 receptor, responsible for the antidiuretic effect.

These modifications resulted in a compound with a greatly enhanced antidiuretic-to-pressor activity ratio compared to native vasopressin, marking a pivotal moment in the development of targeted peptide therapeutics. The first clinical application of Desmopressin for the management of bleeding disorders was pioneered by Pier Mannucci and his colleagues in 1977, expanding its therapeutic potential beyond diabetes insipidus[4].

Below is a logical diagram illustrating the developmental progression from vasopressin to Desmopressin.

Caption: Developmental progression from Vasopressin to Desmopressin.

The Chemistry of Desmopressin: Solid-Phase Peptide Synthesis

The manufacturing of Desmopressin is a prime example of the application of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of the linear Desmopressin precursor.

Experimental Protocol: Solid-Phase Synthesis of Desmopressin

The following protocol outlines the general steps for the solid-phase synthesis of Desmopressin using Fmoc chemistry.

Materials and Reagents:

-

Rink Amide resin (solid support)

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

-

3-Mercaptopropionic acid (Mpa) with a trityl (Trt) protecting group

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HOBt

-

Fmoc deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS), thioanisole)

-

Solvents: DMF, Dichloromethane (DCM)

-

Oxidizing agent for disulfide bond formation: Iodine in DMF or acetic acid

Procedure:

-

Resin Swelling and Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF. The completion of the deprotection is monitored (e.g., using a UV detector to measure the release of the fluorenyl group).

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with DIC and Oxyma Pure in DMF and then coupled to the deprotected resin. The coupling reaction is monitored for completion using a qualitative ninhydrin test.

-

Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the Desmopressin sequence, from the C-terminus to the N-terminus: D-Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, and Tyr(tBu).

-

N-terminal Modification: After the final amino acid is coupled, the N-terminal Fmoc group is removed, and trityl-protected 3-mercaptopropionic acid is coupled to the N-terminus.

-

Cleavage from Resin: The protected linear peptide is cleaved from the solid support using a cleavage cocktail containing TFA and scavengers. The resin is filtered off, and the crude peptide is precipitated with cold diethyl ether.

-

Disulfide Bond Formation (Cyclization): The linear peptide is dissolved in a suitable solvent (e.g., acetic acid or DMF), and an oxidizing agent such as iodine is added to facilitate the formation of the intramolecular disulfide bond between the cysteine and 3-mercaptopropionic acid residues. This step is performed under high dilution to favor intramolecular cyclization over intermolecular reactions.

-

Purification: The crude cyclic Desmopressin is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final Desmopressin product are confirmed by analytical RP-HPLC and mass spectrometry.

The following diagram illustrates the workflow for the solid-phase synthesis of Desmopressin.

Caption: Workflow for the solid-phase synthesis of Desmopressin.

Mechanism of Action: The V2 Receptor Signaling Pathway

Desmopressin exerts its effects by selectively binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the renal collecting ducts and on endothelial cells.

Antidiuretic Effect

Upon binding of Desmopressin to the V2 receptor in the kidney, a signaling cascade is initiated:

-

G-protein Activation: The receptor-ligand complex activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates proteins that promote the translocation of vesicles containing aquaporin-2 water channels to the apical membrane of the collecting duct cells.

-

Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to enhanced water reabsorption from the urine back into the bloodstream.

This cascade results in a more concentrated urine and a decrease in urine output.

Hemostatic Effect

In endothelial cells, the activation of the V2 receptor by Desmopressin stimulates the release of von Willebrand factor (vWF) and Factor VIII from the Weibel-Palade bodies, the storage granules within these cells. This increase in circulating vWF and Factor VIII enhances platelet adhesion and blood coagulation, making Desmopressin an effective treatment for certain bleeding disorders.

The signaling pathway for the antidiuretic effect of Desmopressin is depicted below.

Caption: V2 receptor signaling pathway for Desmopressin's antidiuretic effect.

Quantitative Data and Experimental Findings

The clinical efficacy of Desmopressin has been established through numerous studies. The following tables summarize key quantitative data from seminal clinical trials and pharmacological studies.

Pharmacokinetic Properties

| Parameter | Value | Route of Administration |

| Bioavailability | 0.08 - 0.16% | Oral |

| 3.3 - 4.1% | Intranasal | |

| ~85% | Subcutaneous | |

| Time to Peak Plasma Concentration (Tmax) | 50 - 55 min | Oral |

| 15 - 45 min | Intranasal | |

| Elimination Half-life | 1.5 - 3.5 hours | Intravenous |

| Protein Binding | ~50% |

Efficacy in Central Diabetes Insipidus

A study evaluating the switch from intranasal to oral desmopressin in patients with central diabetes insipidus demonstrated comparable antidiuretic effects.

| Parameter | Intranasal Desmopressin | Oral Desmopressin (ODT) |

| Mean 24-hour Urine Volume | Maintained at baseline | Unchanged from baseline |

| Mean Daily Dose Ratio (Intranasal:ODT) | 1 | 24 |

Data from a multicenter, open-label study. The wide range in the dose ratio highlights the need for individual dose titration.

Efficacy in Hemophilia A and von Willebrand Disease

Desmopressin administration leads to a dose-dependent increase in Factor VIII and von Willebrand factor levels.

| Desmopressin Dose (IV) | Peak Factor VIII:C Increase (from baseline) | Time to Peak |

| 0.3 µg/kg | 3- to 6-fold | 30 - 60 minutes |

A test dose is recommended to assess individual patient response.

Key Experimental Protocols

Desmopressin Challenge Test (for Bleeding Disorders)

Objective: To assess a patient's responsiveness to Desmopressin for potential therapeutic use in mild hemophilia A or von Willebrand disease.

Procedure:

-

Baseline Sampling: A blood sample is drawn to measure baseline levels of Factor VIII coagulant activity (FVIII:C), von Willebrand factor antigen (vWF:Ag), and von Willebrand factor ristocetin cofactor activity (vWF:RCo).

-

Desmopressin Administration: Desmopressin is administered intravenously at a dose of 0.3 µg/kg, typically diluted in 50 mL of sterile saline and infused over 15-30 minutes.

-

Post-infusion Sampling: Blood samples are collected at 30 minutes, 1 hour, 2 hours, and 4 hours post-infusion to measure the same coagulation parameters as at baseline.

-

Response Assessment: A satisfactory response is generally defined as an increase in FVIII:C and vWF:RCo to levels sufficient for hemostasis (typically >30-50 IU/dL).

Water Deprivation and Desmopressin Test (for Diabetes Insipidus)

Objective: To differentiate between central and nephrogenic diabetes insipidus.

Procedure:

-

Water Deprivation Phase: The patient is deprived of fluids for a set period (e.g., 8 hours), during which urine osmolality and volume are measured hourly.

-

Desmopressin Administration: After the deprivation phase, Desmopressin is administered (e.g., 2 µg intramuscularly or 10 µg intranasally).

-

Post-Desmopressin Monitoring: Urine osmolality is measured for several hours after Desmopressin administration.

-

Interpretation:

-

Central DI: A significant increase in urine osmolality after Desmopressin administration indicates that the kidneys can respond to ADH, but the body is not producing it.

-

Nephrogenic DI: Little or no change in urine osmolality after Desmopressin suggests that the kidneys are unresponsive to ADH.

-

Conclusion

The discovery and development of Desmopressin represent a landmark in rational drug design. Through targeted chemical modifications of a natural hormone, scientists were able to create a highly selective and effective therapeutic agent with a significantly improved safety profile. The meticulous experimental work, from its initial synthesis to extensive clinical trials, has solidified Desmopressin's role as an essential medicine for the management of central diabetes insipidus and certain bleeding disorders. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpinned the successful journey of Desmopressin from a laboratory curiosity to a life-changing medication.

References

The Effect of Desmopressin (DDAVP) on von Willebrand Factor Release: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the cellular and molecular mechanisms by which desmopressin (DDAVP) stimulates the release of von Willebrand factor (VWF) from endothelial cells. It includes a summary of the core signaling pathways, quantitative data on the extent of VWF release, and detailed protocols for key experimental assays used in this field of research.

Introduction to DDAVP and von Willebrand Factor

Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural hormone vasopressin.[1][2] It is widely used clinically to treat bleeding disorders, including von Willebrand disease (VWD) and mild hemophilia A.[1][3] Its primary hemostatic effect is mediated by its ability to induce a rapid and significant increase in the plasma levels of von Willebrand factor (VWF) and Factor VIII.[1][2]

VWF is a large, multimeric glycoprotein that plays a critical role in hemostasis.[4] It is synthesized in endothelial cells and megakaryocytes and stored in specialized secretory granules.[5][6] In endothelial cells, these storage organelles are known as Weibel-Palade bodies (WPBs).[4][7][8] Upon stimulation, VWF is released from WPBs and performs two main functions: it mediates the adhesion of platelets to sites of vascular injury and it acts as a carrier protein for coagulation Factor VIII, protecting it from premature clearance.[2][3] Understanding the mechanism of DDAVP-induced VWF release is crucial for optimizing its therapeutic use and for the development of novel hemostatic agents.

The Weibel-Palade Body: The Endothelial Storage Granule for VWF

Weibel-Palade bodies are unique, elongated secretory organelles within endothelial cells that serve as the primary storage site for VWF.[5][8] The highly organized, multimeric structure of VWF is essential for the formation of these cigar-shaped granules.[6] In fact, VWF itself can drive the formation of WPB-like organelles when expressed in non-endothelial cells.[6]

Within the WPB, VWF is stored as long, helical tubules in a highly condensed state.[4][5] In addition to VWF, WPBs contain a variety of other bioactive molecules that are involved in inflammation, angiogenesis, and hemostasis, including P-selectin, interleukin-8, endothelin-1, and angiopoietin-2.[4][8] The release of these molecules is a key component of the endothelium's rapid response to vascular injury and inflammation.[9]

The Core Signaling Pathway of DDAVP-Induced VWF Release

The principal mechanism of DDAVP action on endothelial cells involves the activation of the vasopressin V2 receptor (V2R), a Gs-protein-coupled receptor.[1][10][11] While this pathway is well-established for the antidiuretic effects of DDAVP in the kidney, its role in VWF release from the endothelium has been elucidated through various studies.[11][12] It is important to note that some commonly used in vitro models, such as Human Umbilical Vein Endothelial Cells (HUVECs), may not express endogenous V2R, making them unresponsive to direct DDAVP stimulation unless they are genetically modified to express the receptor.[11] However, other endothelial cells, like human lung microvascular endothelial cells (HMVEC-L), do express V2R and respond to DDAVP.[11][12] Some research also suggests an indirect role for DDAVP, possibly mediated by other cell types like monocytes.[13]

The signaling cascade proceeds as follows:

-

Receptor Binding and G-Protein Activation: DDAVP binds to the V2R on the endothelial cell surface.[1][10] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.[1][10][11]

-

Downstream cAMP Effectors: The rise in cAMP activates several downstream effector proteins. While both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are known cAMP effectors, PKA appears to play a significant role in DDAVP-mediated VWF release.[14][15] PKA activation is involved in the subsequent steps leading to WPB exocytosis.[14] Epac has also been implicated in regulating VWF secretion, particularly in the context of inflammation.[16][17][18]

-

WPB Trafficking and Exocytosis: The final steps involve the mobilization of WPBs and their fusion with the plasma membrane. This process is regulated by a complex interplay of proteins:

-

Rab Proteins: The small GTPase Rab27a is present on mature WPBs and is crucial for their trafficking and docking.[19][20]

-

Effector Proteins: Rab27a recruits its effector, Myosin VIIA and Rab interacting protein (MyRIP).[19][20][21]

-

Cytoskeletal Interaction: The Rab27a/MyRIP complex acts as a linker, anchoring WPBs to the peripheral actin cytoskeleton via motor proteins like Myosin Va.[14][21] This tethering prevents premature or basal secretion. Upon receiving a stimulatory signal, this complex is modulated to allow for the transport of WPBs to the plasma membrane for exocytosis.[19][21]

-

The diagram below illustrates this signaling pathway.

Quantitative Analysis of DDAVP-Induced VWF Release

The response to DDAVP can be quantified both in vivo and in vitro. Administration of DDAVP to healthy individuals results in a robust but transient increase in plasma VWF levels. In vitro studies, while sometimes complicated by receptor expression, allow for more controlled analysis of the cellular response. The table below summarizes quantitative data from representative studies.

| Experimental System | DDAVP Concentration / Dose | Duration | Analyte Measured | Fold Increase / % Change | Reference(s) |

| Healthy Human Volunteers | 0.3 µg/kg (IV infusion) | 1 hour | Plasma VWF Antigen (VWF:Ag) | 3.7-fold increase | [22] |

| Cultured Endothelial Cells | Plasma from DDAVP-treated individuals | 24 hours | Secreted VWF | 22-46% increase over baseline | [13] |

| Cultured Monocytes | Incubated with DDAVP | 2 hours | Factors in supernatant that stimulate VWF release | 118% increase (supernatant effect) | [13] |

| V2R-transfected HUVECs | 10-8 M DDAVP | 30 mins | Secreted VWF | ~2.5-fold increase | [11] |

Key Experimental Protocols

Studying the effects of DDAVP on VWF release involves a series of specialized cell biology and biochemical assays. Below are generalized protocols for the core experiments.

The general workflow for an in vitro study involves culturing endothelial cells, stimulating them with an agonist, collecting the conditioned media, and then quantifying the amount and assessing the quality of the released VWF.

This protocol describes the stimulation of cultured endothelial cells to induce the release of VWF from WPBs.

-

Cell Culture:

-

Culture human microvascular endothelial cells (HMVEC-L), which endogenously express V2R, in appropriate endothelial cell growth medium until they form a confluent monolayer in multi-well plates (e.g., 24-well plates).[11][12]

-

Prior to stimulation, gently wash the cell monolayer twice with a balanced salt solution (e.g., PBS) to remove serum proteins.

-

Add a defined volume of serum-free medium to each well and incubate for a short period (e.g., 30 minutes) to establish a baseline.

-

-

Stimulation:

-

Prepare working solutions of DDAVP in the serum-free medium at various concentrations (e.g., 10-10 to 10-7 M).[11] Include a vehicle-only control.

-

Remove the medium from the wells and replace it with the DDAVP-containing medium or control medium.

-

Incubate the plate at 37°C in a CO₂ incubator for the desired time course (e.g., 30 minutes to 24 hours).[11]

-

-

Sample Collection:

-

After incubation, carefully collect the conditioned medium (supernatant) from each well without disturbing the cell monolayer.

-

Centrifuge the collected medium briefly to pellet any detached cells or debris.

-

Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C for later analysis.

-

This protocol quantifies the concentration of VWF antigen (VWF:Ag) in the collected cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well high-binding microplate with a capture antibody (e.g., a polyclonal rabbit anti-human VWF antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate as described above.

-

Prepare a standard curve using purified VWF protein of a known concentration.

-

Add diluted samples and standards to the appropriate wells. Dilute the collected supernatants to fall within the range of the standard curve.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add a detection antibody (e.g., a horseradish peroxidase (HRP)-conjugated polyclonal anti-human VWF antibody) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Development and Reading:

-

Wash the plate thoroughly.

-

Add an HRP substrate (e.g., TMB). A color change will develop.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the VWF concentration in the samples by interpolating from the standard curve.

-

This protocol is used to analyze the size distribution of the VWF multimers released by the endothelial cells, which is crucial for assessing VWF functionality.

-

Sample Preparation:

-

Concentrate the VWF in the collected supernatants if necessary.

-

Quantify the total VWF:Ag in each sample using ELISA to ensure equal amounts of VWF are loaded for comparison.

-

Mix the samples with a sample buffer containing SDS to denature the protein without reducing the disulfide bonds that hold the multimers together.

-

-

Gel Electrophoresis:

-

Prepare a low-percentage agarose gel (e.g., 1.5-2.0% HGT agarose) in an SDS-containing running buffer. Low percentage gels are required to resolve the very large VWF multimers.[23][24]

-

Load the prepared samples and a normal plasma control into the wells.

-

Run the electrophoresis at a low, constant voltage for an extended period (e.g., overnight) to allow for the separation of the large multimers.[25]

-

-

Protein Transfer (Western Blotting):

-

Transfer the separated proteins from the agarose gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody against human VWF.

-

Wash the membrane and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

-

Visualization:

-

Develop the blot using a chemiluminescent or fluorescent detection system.

-

Capture the image. The resulting image will show a ladder of bands, with the largest, most functional multimers at the top of the gel and smaller multimers at the bottom.[25][26] This allows for a qualitative assessment of the released VWF.

-

References

- 1. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. childrensmn.org [childrensmn.org]

- 4. Weibel–Palade body - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 6. Functional architecture of Weibel-Palade bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thebloodproject.com [thebloodproject.com]

- 8. Weibel-Palade Bodies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Exocytosis of Weibel–Palade bodies: how to unpack a vascular emergency kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction between MyRIP and the actin cytoskeleton regulates Weibel–Palade body trafficking and exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential regulation of endothelial exocytosis of P-selectin and von Willebrand factor by protease-activated receptors and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EPAC regulates von Willebrand factor secretion from endothelial cells in a PI3K/eNOS-dependent manner during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. Intracellular receptor EPAC regulates von Willebrand factor secretion from endothelial cells in a PI3K-/eNOS-dependent manner during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Rab27a and MyRIP regulate the amount and multimeric state of VWF released from endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MYRIP myosin VIIA and Rab interacting protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. von Willebrand Factor Multimer Analysis, Plasma - ProMedica Laboratories [promedicalabs.testcatalog.org]

- 24. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]

- 25. youtube.com [youtube.com]

- 26. m.youtube.com [m.youtube.com]

Pharmacokinetics and Pharmacodynamics of DDAVP in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Desmopressin (DDAVP), a synthetic analogue of the natural antidiuretic hormone vasopressin, in various preclinical animal models. The information presented herein is intended to support research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.

Pharmacodynamics

Desmopressin exerts its effects primarily through selective agonism of the vasopressin V2 receptor. This interaction leads to two main physiological outcomes: an antidiuretic effect in the kidneys and a hemostatic effect related to the release of clotting factors.

Antidiuretic Effects

In the renal collecting ducts, DDAVP binding to V2 receptors initiates a signaling cascade that increases water reabsorption, resulting in reduced urine output and increased urine osmolality. This is the primary mechanism for its use in treating central diabetes insipidus. Dose-response studies in rats have demonstrated that DDAVP administration leads to a significant increase in urine osmolality.

Hemostatic Effects

DDAVP also stimulates V2 receptors on vascular endothelial cells, which triggers the release of von Willebrand factor (vWF) and Factor VIII (FVIII) from storage granules (Weibel-Palade bodies). This transient increase in circulating levels of vWF and FVIII enhances platelet adhesion and aggregation, thereby shortening bleeding time. This effect is particularly relevant in animal models of von Willebrand disease (vWD) and mild hemophilia A.

The tables below summarize key pharmacodynamic findings in canine and rodent models.

Table 1: Pharmacodynamic Parameters of DDAVP in Canine Models

| Parameter | Animal Model | Dose & Route | Key Finding | Citation |

| vWF:Ag & vWF:CBA | Doberman Pinschers with Type 1 vWD | 1 µg/kg, SC | Mean baseline values increased from 10% to 17% one hour post-administration. | [1][2] |

| vWF:Ag & vWF:CBA | Clinically Normal Dogs | 1 µg/kg, SC | Mean vWF:Ag increased from 64% to 113%; mean vWF:CBA increased from 58% to 114%. | [1] |

| Factor VIII:C | Healthy Dogs | 3 µg/kg, SC | Rapid increase in plasma FVIII:C, with the effect sustained from 60 to 120 minutes post-injection. | [3] |

| Buccal Mucosal Bleeding Time (BMBT) | Doberman Pinschers with vWD | 1 µg/kg, SC | Significant shortening of BMBT at 30 and 120 minutes post-administration. | [4] |

| Hemostatic Efficacy | Dogs with Aspirin-Induced Platelet Dysfunction | 3 µg/kg, SC | Prolonged BMBT was significantly shortened. | [3] |

Table 2: Pharmacodynamic Parameters of DDAVP in Rodent Models

| Parameter | Animal Model | Dose & Route | Key Finding | Citation |

| Renal Effects | Sprague-Dawley Rats | 5-20 ng/hr, SC (Chronic Infusion) | Resulted in low-output of concentrated urine and increased aquaporin-2 (AQP2) protein abundance. | |

| Developmental Toxicity | Rats | 9.68 - 241 µg/kg/day, IV | No adverse effects on maternal or fetal survival, growth, or morphology were observed. | [5] |

| Safety | Mice | 2 mg/kg, IV | Demonstrated no adverse effect. | [6] |

| Intravascular Coagulation | Rabbits (Endotoxin-induced DIC model) | Not Specified | Significantly ameliorated platelet drop and fibrinogen decrease; reduced fibrin deposition in kidneys. |

Pharmacokinetics

The pharmacokinetic profile of DDAVP is characterized by its route-dependent bioavailability and relatively short half-life. Due to its peptide structure, oral bioavailability is very low. Intravenous and subcutaneous administrations result in more predictable systemic exposure. Comprehensive pharmacokinetic data in animal models is limited; the following tables summarize available data, with some parameters extrapolated from human studies for reference.

Table 3: Pharmacokinetic Parameters of DDAVP (Intravenous Administration)

| Parameter | Dog | Rat | Rabbit | Human (for reference) | Citation |

| Half-Life (t½) | Data Not Available | Data Not Available | Data Not Available | Biphasic: ~8 min (fast), ~76 min (slow); Terminal: 1.5-3 hours | [6][7][8] |

| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | 7.6 L/h | [7] |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | 26.5 L | [7] |

Table 4: Pharmacokinetic Parameters of DDAVP (Subcutaneous Administration)

| Parameter | Dog | Rat | Rabbit | Human (for reference) | Citation |

| Bioavailability (F) | Data Not Available | Data Not Available | Data Not Available | ~85% | [7] |

| Time to Peak (Tmax) | ~60-120 min (inferred from PD) | Data Not Available | Data Not Available | Data Not Available | [3] |

| Peak Concentration (Cmax) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways & Experimental Workflows

V2 Receptor Signaling Pathway

DDAVP's mechanism of action is initiated by its binding to the V2 receptor, a Gs protein-coupled receptor. This binding event activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates specific downstream targets to produce the tissue-specific physiological responses.

Typical Pharmacodynamic Study Workflow

The workflow for a typical preclinical study evaluating the hemostatic efficacy of DDAVP involves several key steps, from animal selection and baseline measurements to drug administration and post-treatment analysis.

Experimental Protocols

Detailed and consistent methodologies are critical for the reproducibility of preclinical studies. Below are summaries of protocols cited in the literature for evaluating DDAVP in animal models.

Protocol: Hemostatic Efficacy in a Canine Model of vWD

-

Objective: To assess the effect of DDAVP on plasma vWF and bleeding time in Doberman Pinschers with Type 1 von Willebrand disease.[1][2][4]

-

Animal Model: 16 nonanemic Doberman Pinschers diagnosed with Type 1 vWD.

-

Procedure:

-

Baseline Measurement: Collect venous blood samples into citrate tubes for determination of baseline plasma vWF antigen (vWF:Ag) and vWF collagen binding activity (vWF:CBA). Perform a baseline buccal mucosal bleeding time (BMBT) test.

-

Drug Administration: Administer DDAVP at a dose of 1 µg/kg via subcutaneous (SC) injection.[1][2]

-

Post-Treatment Measurement: At 1 hour post-administration, collect a second blood sample for vWF:Ag and vWF:CBA analysis.[1] In some studies, BMBT is also repeated at 30 and 120 minutes.[4]

-

Analysis: vWF levels are quantified using ELISA-based methods. BMBT is measured using a standardized template device. Pre- and post-administration values are compared statistically.

-

Protocol: DDAVP Effect on Aspirin-Induced Coagulopathy in Dogs

-

Objective: To evaluate the ability of DDAVP to reverse hemostatic impairment caused by aspirin.[3]

-

Animal Model: Healthy dogs pre-treated with aspirin to induce platelet dysfunction, confirmed by prolonged BMBT.

-

Procedure:

-

Induction of Coagulopathy: Administer aspirin to dogs as required to induce a measurable prolongation in BMBT.

-

Drug Administration: Administer DDAVP at a dose of 3 µg/kg via subcutaneous (SC) injection. The drug is typically diluted in 0.9% sodium chloride solution.[3]

-

Efficacy Assessment: Monitor BMBT at intervals (e.g., 60 and 120 minutes) post-DDAVP administration to assess for normalization or shortening of bleeding time. Plasma can also be collected to measure changes in FVIII:C.

-

Anesthesia (if required): For procedures requiring anesthesia, dogs may be premedicated with atropine sulfate (0.05 mg/kg, SC), midazolam (0.1 mg/kg, IV), and butorphanol (0.2 mg/kg, IV), followed by isoflurane induction and maintenance.[3]

-

Protocol: Bioanalytical Method for DDAVP Quantification in Plasma

-

Objective: To accurately quantify plasma concentrations of DDAVP for pharmacokinetic studies.[9][10][11]

-

Methodology: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Procedure:

-

Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K3-EDTA) and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Dilute a 500 µL plasma aliquot with an aqueous acidic solution.

-

Load the diluted sample onto a conditioned weak cation exchange (WCX) SPE cartridge.

-

Wash the cartridge with a basic solution to remove interfering substances.

-

Elute DDAVP from the cartridge using an appropriate solvent mixture (e.g., methanol/acetic acid).

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

-

-

Chromatographic Separation: Perform reversed-phase gradient chromatography using an acidic aqueous buffer and acetonitrile as the organic modifier.

-

Mass Spectrometric Detection: Utilize a tandem quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for DDAVP to ensure selectivity and sensitivity, which can reach the low pg/mL range.[9]

-

References

- 1. Effect of desmopressin on von Willebrand factor multimers in Doberman Pinschers with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effect of desmopressin acetate on bleeding times and plasma von Willebrand factor in Doberman pinscher dogs with von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DDAVP: Package Insert / Prescribing Information [drugs.com]

- 6. products.sanofi.us [products.sanofi.us]

- 7. litfl.com [litfl.com]

- 8. medicines.org.uk [medicines.org.uk]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]

DDAVP: A Technical Guide to a Selective V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (1-desamino-8-D-arginine vasopressin), commonly known as DDAVP, is a synthetic analogue of the endogenous neurohypophysial hormone arginine vasopressin (AVP). Structurally modified to enhance its therapeutic profile, DDAVP exhibits potent antidiuretic effects with markedly reduced vasopressor activity. This selectivity is attributed to its high affinity and agonist activity at the vasopressin V2 receptor, coupled with negligible interaction with the V1a receptor. This document provides a comprehensive technical overview of DDAVP's receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Molecular Profile and Selectivity

DDAVP's remarkable selectivity for the V2 receptor is a result of two key structural modifications to the native vasopressin molecule: deamination of the N-terminal cysteine and the substitution of L-arginine with D-arginine at position 8. These changes confer a longer plasma half-life and a significantly altered receptor binding profile compared to AVP.

The vasopressor effects of AVP are primarily mediated by the V1a receptor, which, upon activation, leads to vasoconstriction. DDAVP's minimal affinity for the V1a receptor is the basis for its significantly reduced pressor effects, a highly desirable characteristic for its clinical applications. In contrast, its potent agonist activity at the V2 receptor, predominantly expressed in the renal collecting ducts, underlies its powerful antidiuretic properties. The antidiuretic-to-vasopressor activity ratio for DDAVP is estimated to be 2000-4000:1, highlighting its profound selectivity.[1]

Interestingly, while considered highly selective for the V2 receptor, studies have shown that DDAVP also acts as an agonist at the V1b receptor (also known as the V3 receptor).[2] The physiological implications of this interaction are still under investigation.

Mechanism of Action: The V2 Receptor Signaling Cascade

DDAVP exerts its pharmacological effects by mimicking the action of endogenous AVP at the V2 receptor, a Gs protein-coupled receptor (GPCR). The binding of DDAVP to the V2 receptor initiates a well-defined intracellular signaling cascade:

-

Receptor Activation: DDAVP binds to the extracellular domain of the V2 receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[1]

-

G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation: PKA, in turn, phosphorylates various intracellular proteins, culminating in the translocation of vesicles containing the water channel protein Aquaporin-2 (AQP2) to the apical membrane of the collecting duct cells.

-

Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream. This results in a more concentrated urine and a reduction in urine output.

Beyond the kidney, V2 receptor activation by DDAVP in vascular endothelial cells stimulates the release of von Willebrand factor (vWF) and coagulation factor VIII.[1] This mechanism underlies its use in the management of certain bleeding disorders.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity and functional potency of DDAVP at human vasopressin receptor subtypes.

| Binding Affinity (Ki) of DDAVP at Vasopressin Receptors | |

| Receptor Subtype | Ki (nM) |

| V1a | Negligible affinity |

| V1b | 5.84[2] |

| V2 | 65.9[2] |

| Functional Potency (EC50) of DDAVP at Vasopressin Receptors | |

| Receptor Subtype | EC50 (nM) |

| V1b | 11.4[2] |

| V2 | 23.9[2] |

Experimental Protocols

Radioligand Binding Assay for Determining DDAVP Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of DDAVP at the human V1a, V1b, and V2 vasopressin receptors.

1. Materials and Reagents:

-

Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing either the human V1a, V1b, or V2 receptor.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) as the radiolabeled ligand.

-

Competitor: Unlabeled DDAVP.

-

Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell scraper, dounce homogenizer, and centrifuge.

2. Membrane Preparation:

-

Grow the transfected cells to confluency in appropriate culture flasks.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Store the membrane preparations in aliquots at -80°C until use.

3. Binding Assay Protocol:

-

In a 96-well plate, set up the following in triplicate for each receptor subtype:

-

Total Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP, and 50 µL of 1 µM unlabeled AVP.

-

Competition Binding: 100 µL of membrane preparation, 50 µL of [3H]-AVP, and 50 µL of varying concentrations of unlabeled DDAVP (typically from 10^-12 M to 10^-5 M).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DDAVP concentration.

-

Determine the IC50 value (the concentration of DDAVP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: DDAVP-Induced cAMP Accumulation

This protocol describes a method to measure the functional potency (EC50) of DDAVP in stimulating cyclic AMP (cAMP) production in cells expressing the V2 receptor.

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.

-

Agonist: DDAVP.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or LANCE-based assays).

2. Assay Protocol:

-

Seed the V2 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

-

On the day of the assay, remove the growth medium and wash the cells once with pre-warmed stimulation buffer (without IBMX).

-

Add 100 µL of stimulation buffer containing IBMX to each well and incubate for 15-30 minutes at 37°C.

-

Prepare serial dilutions of DDAVP in stimulation buffer containing IBMX.

-

Add 50 µL of the DDAVP dilutions to the respective wells to achieve the final desired concentrations (typically from 10^-12 M to 10^-6 M). Include a vehicle control (buffer only).

-

Incubate the plate for 15-30 minutes at 37°C.

-

Lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using the assay kit and a suitable plate reader.

3. Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the DDAVP concentration.

-

Determine the EC50 value (the concentration of DDAVP that produces 50% of the maximal response) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

References

The Role of Desmopressin (DDAVP) in Regulating Water Balance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic vasopressin analog, Desmopressin (DDAVP), and its critical role in the regulation of water balance. DDAVP is a cornerstone in the management of disorders such as central diabetes insipidus and nocturnal enuresis, owing to its potent and selective antidiuretic properties. This document delves into the molecular mechanisms, signaling pathways, and quantitative physiological effects of DDAVP, offering detailed experimental protocols and data to support further research and drug development in this area.

Mechanism of Action of DDAVP

Desmopressin (1-deamino-8-D-arginine vasopressin) is a synthetic analogue of the natural antidiuretic hormone (ADH), vasopressin.[1][2] Its structure has been modified to exhibit a higher affinity and selectivity for the vasopressin V2 receptor (V2R) and a significantly reduced activity at the V1a receptor, which is responsible for vasopressor effects.[2][3] This selectivity minimizes the impact on blood pressure, making DDAVP a safer therapeutic agent for long-term use compared to native vasopressin.[2]

The primary site of DDAVP's antidiuretic action is the principal cells of the renal collecting ducts.[1][2][3] Upon binding to the V2 receptors located on the basolateral membrane of these cells, DDAVP initiates a signaling cascade that ultimately leads to increased water reabsorption from the tubular fluid back into the bloodstream.[1][2]

The V2 Receptor Signaling Pathway

The binding of DDAVP to the V2 receptor, a Gs protein-coupled receptor, triggers a well-defined intracellular signaling cascade:

-

G Protein Activation: Ligand binding induces a conformational change in the V2 receptor, leading to the activation of the associated heterotrimeric Gs protein.[2]

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]

-

cAMP-Dependent Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channels and other downstream targets.[2] This phosphorylation is a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[2]

-

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the urine into the hypertonic renal medulla.[1]

References

- 1. Spot urine osmolality, age and bladder capacity as predictors of response to desmopressin in nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DDAVP, Stimate (desmopressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

In Vitro Effects of DDAVP on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Desmopressin (DDAVP) on endothelial cells. It consolidates key findings from various studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, vascular biology, and drug development.

Executive Summary

Desmopressin (1-deamino-8-D-arginine vasopressin), a synthetic analogue of the hormone vasopressin, is utilized clinically for its hemostatic properties. Its mechanism of action is primarily attributed to its ability to increase plasma levels of von Willebrand factor (vWF) and Factor VIII. In vitro studies on endothelial cells have been instrumental in elucidating the cellular and molecular mechanisms underlying these effects. This guide summarizes the key in vitro findings, including DDAVP's impact on the secretion of vWF and other bioactive molecules, nitric oxide production, expression of adhesion molecules, and the signaling cascades that govern these processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of DDAVP on endothelial cells.

| Table 1: Effect of DDAVP on von Willebrand Factor (vWF) Release | ||||

| Endothelial Cell Type | DDAVP Treatment | Incubation Time | Effect on vWF Release | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Plasma from DDAVP-stimulated individuals | 24 hours | 22-46% increase over baseline | [1] |

| HUVECs | Direct application of DDAVP | - | No increase in vWF release | [1] |

| HUVECs | Plasma from whole blood treated in vitro with DDAVP | - | Significant increase in vWF secretion | [1] |

| HUVECs | Supernatants of monocytes incubated with DDAVP | 2 hours | 118% increase (compared to 58% for control) | [1] |

| Human Lung Microvascular Endothelial Cells (HMVEC-L) | DDAVP | - | Induces vWF secretion | [2] |

| HUVECs (transfected with V2R) | DDAVP | - | Stimulates vWF secretion in a cAMP-dependent manner | [2] |

| Table 2: Effect of DDAVP on Platelet Adhesion and Procoagulant Activity | ||||

| Endothelial Cell Type | DDAVP Concentration | Parameter Measured | Result | Reference |

| HUVECs | 5 ng/ml | Platelet deposition on ECM | Significantly increased (p < 0.05) | [3] |

| HUVECs | 30 ng/ml | Platelet deposition on ECM | Significantly increased (p < 0.01) | [3] |

| HUVECs | 30 ng/ml | Procoagulant activity of ECM | Statistically significant increase (p < 0.01) | [3] |

| Table 3: Effect of DDAVP on P-Selectin Expression | |||

| Endothelial Cell Type | DDAVP Concentration | Effect | Reference |

| HUVECs | 0.1 and 1.0 µg/mL | Significant but transient increase in P-selectin expression | [4][5] |

| Table 4: Effect of DDAVP on Endothelial Cell Viability and Activation | ||||

| Endothelial Cell Type | DDAVP Treatment | Incubation Time | Effect | Reference |

| Human Lung Microvascular Endothelial Cells (HLMVECs) | Various concentrations | Up to 48 hours | No cytotoxic effect | [6] |

| HLMVECs | - | - | No change in the expression of endothelial activation markers (ICAM-1, E-selectin, IL-6, CCL2/MCP-1) | [6] |

| Table 5: Effect of DDAVP on Nitric Oxide (NO) Production | ||||

| Endothelial Cell Type | DDAVP Concentration | Incubation Time | Effect | Reference |

| Human Lung Microvascular Endothelial Cells (HLMVECs) | 100 nM | 48 hours | Increased production of nitric oxide | [6] |

| HUVECs (with heterologous V2R expression) | - | - | Induces cAMP-dependent eNOS activation | [7] |

Experimental Protocols

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a commonly used in vitro model. They are typically isolated from human umbilical cords by collagenase digestion and cultured in endothelial cell growth medium supplemented with fetal bovine serum, growth factors, and antibiotics.

-

Human Lung Microvascular Endothelial Cells (HMVEC-L): These cells are a microvascular endothelial cell line and are cultured in a similar fashion to HUVECs, often using specialized microvascular endothelial cell growth medium.

DDAVP Treatment

DDAVP is typically dissolved in a suitable solvent, such as sterile water or culture medium, to prepare a stock solution. The final concentration used in experiments can range from ng/mL to µM levels, depending on the specific endpoint being investigated. Control cells are treated with the vehicle alone.

von Willebrand Factor (vWF) Release Assay

-

Cell Seeding: Endothelial cells are seeded in multi-well plates and allowed to reach confluence.

-

Stimulation: The culture medium is replaced with fresh medium containing DDAVP or other stimuli (e.g., plasma from DDAVP-treated subjects, monocyte-conditioned medium).

-

Supernatant Collection: After the desired incubation period, the cell culture supernatant is collected.

-

Quantification: The concentration of vWF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for human vWF.

Nitric Oxide (NO) Production Assay

-

Cell Treatment: Endothelial cells are treated with DDAVP for the specified duration.

-

Nitrite Measurement: As NO is a short-lived molecule, its production is often assessed by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant. This is typically done using the Griess reagent system, which involves a colorimetric reaction.

-

eNOS Activation: The activation of endothelial nitric oxide synthase (eNOS) can be assessed by Western blotting to detect the phosphorylation of eNOS at serine 1177.

P-Selectin Expression Assay

-

Cell Stimulation: Endothelial cells are stimulated with DDAVP for a short period.

-

Immunofluorescence Staining: The cells are fixed and then incubated with a primary antibody specific for P-selectin, followed by a fluorescently labeled secondary antibody.

-

Analysis: The expression and localization of P-selectin on the cell surface are visualized and quantified using fluorescence microscopy or flow cytometry.

Platelet Adhesion Assay

-

ECM Preparation: Endothelial cells are cultured to confluence and then detached, leaving their secreted extracellular matrix (ECM) on the culture surface.

-

DDAVP Treatment: The ECM is incubated with DDAVP.

-

Perfusion: Whole blood, anticoagulated with a low molecular weight heparin, is perfused over the ECM-coated surface in a parallel-plate flow chamber at a defined shear rate.

-

Quantification: The adhesion of platelets to the ECM is visualized by microscopy and quantified by measuring the percentage of the surface area covered by platelets.

RNA Extraction and RT-qPCR

-

Cell Lysis and RNA Extraction: Endothelial cells are lysed, and total RNA is extracted using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The expression levels of target genes (e.g., tissue factor, V2R) are quantified by real-time PCR using specific primers and a fluorescent dye.

Signaling Pathways and Experimental Workflows

DDAVP-Induced Signaling in Endothelial Cells

The primary signaling pathway initiated by DDAVP in responsive endothelial cells involves the vasopressin V2 receptor (V2R).

Caption: DDAVP signaling cascade in endothelial cells via the V2 receptor.

This pathway illustrates that upon binding of DDAVP to its V2 receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This phosphorylation cascade is believed to trigger the exocytosis of Weibel-Palade bodies, releasing their contents, including von Willebrand factor (vWF) and P-selectin.[2][4][5] Additionally, PKA can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide.[7]

Experimental Workflow for Investigating DDAVP's Effect on vWF Release

The following diagram outlines a typical experimental workflow to assess the in vitro effect of DDAVP on vWF secretion from endothelial cells.

Caption: Workflow for vWF release assay upon DDAVP stimulation.

This workflow begins with the culture of a suitable endothelial cell line. Once the cells are ready, they are treated with DDAVP or a control. Following an incubation period, the supernatant is collected to measure the amount of secreted vWF, typically using an ELISA. The final step involves data analysis to determine the effect of DDAVP compared to the control.

Logical Relationship of DDAVP's Indirect and Direct Effects on vWF Release

Some studies suggest that DDAVP's effect on vWF release from certain endothelial cells, like HUVECs, may be indirect.[1]

Caption: Direct vs. indirect mechanisms of DDAVP-induced vWF release.

This diagram illustrates the two proposed mechanisms for DDAVP-induced vWF release. The direct pathway, observed in cells like HMVEC-L that express the V2 receptor, involves DDAVP acting directly on the endothelial cell to trigger vWF secretion.[2] In contrast, the indirect mechanism, which may be more relevant for cells like HUVECs that have low or no V2 receptor expression, involves DDAVP stimulating an intermediary cell, such as a monocyte, to release soluble factors that then act on the endothelial cell to cause vWF release.[1]

Conclusion

In vitro studies have significantly advanced our understanding of the cellular and molecular effects of DDAVP on endothelial cells. The primary mechanism of action involves the V2 receptor-cAMP-PKA signaling pathway, which leads to the exocytosis of Weibel-Palade bodies and the activation of eNOS. However, the responsiveness of endothelial cells to DDAVP can vary depending on the cell type and the presence of intermediary cells. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers working to further unravel the complexities of DDAVP's interactions with the vascular endothelium and to develop novel therapeutic strategies.

References

- 1. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

DDAVP and its impact on Factor VIII levels

An In-depth Technical Guide on Desmopressin (DDAVP) and its Impact on Factor VIII Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmopressin (DDAVP), focusing on its mechanism of action for increasing plasma Factor VIII (FVIII) levels, the quantitative effects observed, and detailed experimental protocols for its evaluation.

Introduction

Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin.[1][2] It is a critical therapeutic agent for managing certain bleeding disorders, primarily mild hemophilia A and type 1 von Willebrand disease (VWD).[3][4][5] Unlike factor replacement therapies, DDAVP is not a blood product; it functions by stimulating the release of endogenous FVIII and von Willebrand factor (VWF) from cellular storage sites.[2] Its targeted action and established clinical use make it a key subject of study in hemostasis. This document details the underlying pharmacology and practical methodologies associated with its application.

Core Mechanism of Action

DDAVP's primary hemostatic effect is mediated through its selective agonist activity on the vasopressin V2 receptor (V2R), which is predominantly expressed on the surface of vascular endothelial cells.[3][6] The binding of DDAVP to the V2R initiates a well-defined intracellular signaling cascade.

Signaling Pathway Steps:

-

Receptor Binding: DDAVP binds to the V2R, a Gs protein-coupled receptor (GPCR), on the basolateral membrane of endothelial cells.[6]

-

G-Protein Activation: This binding event activates the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6]

-

cAMP-Mediated Signaling: The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA).[6]

-

Exocytosis of Weibel-Palade Bodies: The cAMP/PKA signaling cascade culminates in the mobilization and exocytosis of Weibel-Palade bodies (WPBs), the primary storage organelles for VWF in endothelial cells.[3][4]

-

Release of VWF and FVIII: As WPBs fuse with the cell membrane, they release their contents, including large VWF multimers, into the circulation. FVIII, which is stabilized in plasma by binding to VWF, is consequently released from its storage sites, leading to a rapid and significant increase in the plasma concentrations of both factors.[3][4][6]

Quantitative Impact on Factor VIII Levels

Administration of DDAVP results in a clinically significant, albeit transient, increase in plasma FVIII activity. The response is dose-dependent, with maximal effects typically observed at a dose of 0.3 to 0.4 mcg/kg.[5] A post-infusion increase in FVIII levels of two- to four-fold above the baseline is commonly observed in responsive individuals.[4][7] However, there is considerable inter-individual variation in the peak response.[4] Tachyphylaxis, a diminished response to repeated doses, can occur due to the depletion of FVIII and VWF stores and may be observed after 2-3 consecutive daily doses.[2]

| Parameter | Typical Value / Observation | Reference(s) |

| Standard IV Dose | 0.3 mcg/kg body weight | [5][8] |

| Peak FVIII Response | 2 to 4-fold increase from baseline | [4][7] |

| Maximal Plasma Levels | 300% to 400% of initial concentration (at 0.4 mcg/kg) | [5][8] |

| Time to Peak Effect | 90 minutes to 2 hours post-infusion | [8] |

| Indicative Patient Population | FVIII coagulant activity >5% | [5][9] |